An In-depth Technical Guide to the Solubility Profile of N,1-dimethylcyclohexan-1-amine hydrochloride (CAS 90226-21-4)
An In-depth Technical Guide to the Solubility Profile of N,1-dimethylcyclohexan-1-amine hydrochloride (CAS 90226-21-4)
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N,1-dimethylcyclohexan-1-amine hydrochloride (CAS 90226-21-4). While specific experimental data for this compound is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the core physicochemical principles governing the solubility of amine hydrochlorides, provides detailed, field-proven experimental protocols for its determination, and explains the causality behind methodological choices. The focus is on empowering researchers to generate a robust and reliable solubility profile, a critical parameter in chemical synthesis, formulation development, and pharmacokinetic assessment.
Introduction: The Critical Role of Solubility
N,1-dimethylcyclohexan-1-amine hydrochloride is a tertiary amine salt. For any chemical entity intended for use in pharmaceutical formulations, agrochemicals, or as a reagent in synthesis, solubility is a fundamental physical property. It dictates the bioavailability of a drug substance, influences the choice of reaction solvents, and impacts purification and crystallization processes. As an amine hydrochloride, its solubility is intrinsically linked to the pH of the aqueous environment, a factor that is critical for predicting its behavior in physiological systems or buffered reaction media.[1] This guide will deconstruct the factors governing its solubility and provide the necessary tools to quantify them accurately.
Core Physicochemical & Structural Considerations
To understand the solubility of N,1-dimethylcyclohexan-1-amine hydrochloride, one must first consider its molecular structure and related properties.
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Chemical Structure: The molecule consists of a non-polar cyclohexane ring, a tertiary amine group, and a hydrochloride salt. The salt form significantly enhances its polarity compared to its free base counterpart.
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pKa (Acid Dissociation Constant): The pKa of the conjugate acid (the protonated amine) is the most critical parameter for predicting its aqueous solubility profile.[1][2] It represents the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (free base) form.
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At pH values below the pKa, the equilibrium favors the protonated, positively charged form (R₃NH⁺), which is more polar and thus exhibits higher aqueous solubility.[3]
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At pH values above the pKa, the equilibrium shifts toward the deprotonated, neutral free base (R₃N), which is less polar and typically has significantly lower aqueous solubility.[4][5]
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LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity and is determined for the neutral form. While the hydrochloride salt is hydrophilic, the free base is expected to be more lipophilic, influencing its solubility in organic solvents and its ability to cross biological membranes.
The interplay between the compound's pKa and the pH of the solvent is mathematically described by the Henderson-Hasselbalch equation, which is foundational to understanding its solubility-pH relationship.[6]
Diagram: The pH-Dependent Ionization of N,1-dimethylcyclohexan-1-amine
Caption: Standard workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Methodology
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Preparation:
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Add an excess amount of N,1-dimethylcyclohexan-1-amine hydrochloride (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
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To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, a series of pH buffers, ethanol, etc.).
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Equilibration:
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Seal the vials securely.
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Place the vials on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25°C or 37°C).
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Agitate for a predetermined time. Causality: A minimum of 24 hours is standard, but 48-72 hours is often required to ensure true thermodynamic equilibrium is reached, especially for compounds that may form hydrates or have slow dissolution kinetics. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm the concentration has plateaued.
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Phase Separation:
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After equilibration, remove the vials and allow the solid to settle.
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To separate the saturated solution (supernatant) from the excess solid, either:
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Centrifuge: Spin the vials at high speed (e.g., 14,000 rpm for 10 minutes).
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Filter: Use a syringe filter (e.g., 0.22 µm) compatible with the solvent. Causality: This step is critical to prevent undissolved solid particles from being carried over, which would artificially inflate the measured solubility. [7]
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Sampling and Dilution:
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Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a clean vial.
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Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument's calibration curve.
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Quantification:
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Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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A calibration curve prepared with known concentrations of the compound must be run alongside the samples to ensure accurate quantification.
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Data Analysis:
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Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
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For aqueous buffers, the final pH of the saturated solution should be measured to confirm it has not shifted due to the dissolution of the compound. [8] * It is also wise to analyze the remaining solid phase (e.g., by DSC or XRPD) to check for any changes in crystal form (polymorphism) during the experiment.
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Conclusion
The solubility profile of N,1-dimethylcyclohexan-1-amine hydrochloride is a multi-faceted characteristic, primarily dictated by the pH of the aqueous medium due to the ionization of its tertiary amine group. While specific published data is scarce, this guide provides the authoritative theoretical foundation and detailed experimental protocols necessary for any researcher to generate a comprehensive and reliable solubility profile. By applying the principles of physicochemical chemistry and employing robust methodologies like the Shake-Flask method, professionals in the field can accurately characterize this essential property, enabling informed decisions in research, development, and formulation.
References
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